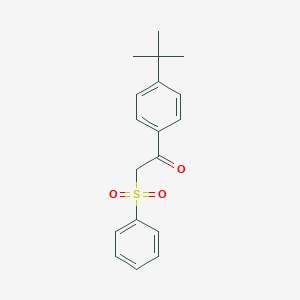
1-(4-Tert-butylphenyl)-2-(phenylsulfonyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Tert-butylphenyl)-2-(phenylsulfonyl)ethanone, also known as TBE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TBE is a white crystalline solid that is soluble in organic solvents and has a melting point of 67-68°C.
Mécanisme D'action
The mechanism of action of 1-(4-Tert-butylphenyl)-2-(phenylsulfonyl)ethanone is not well understood, but it is believed to involve the inhibition of protein kinases. Protein kinases are enzymes that play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the activity of protein kinases such as c-Src and EGFR, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. This compound has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent and as an inhibitor of angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Tert-butylphenyl)-2-(phenylsulfonyl)ethanone has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield and purity. This compound is also soluble in organic solvents, which makes it compatible with various analytical techniques such as NMR, IR, and HPLC. However, this compound also has some limitations for lab experiments. This compound is a relatively new compound, and its mechanism of action is not well understood. In addition, this compound has not been extensively studied for its toxicity and safety profile.
Orientations Futures
There are several future directions for the study of 1-(4-Tert-butylphenyl)-2-(phenylsulfonyl)ethanone. One direction is to further investigate the mechanism of action of this compound and its potential as an inhibitor of protein kinases. Another direction is to study the toxicity and safety profile of this compound in animal models. This compound can also be studied for its potential as an anti-inflammatory and anti-angiogenic agent. In addition, this compound can be used as a starting material for the synthesis of other compounds with potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 1-(4-Tert-butylphenyl)-2-(phenylsulfonyl)ethanone involves the reaction of tert-butylbenzene with phenylsulfonyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization. The yield of the reaction is around 70-80%, and the purity of the product can be determined by various analytical techniques such as NMR, IR, and HPLC.
Applications De Recherche Scientifique
1-(4-Tert-butylphenyl)-2-(phenylsulfonyl)ethanone has shown potential applications in various fields of scientific research such as medicinal chemistry, organic synthesis, and material science. This compound is used as a reagent in organic synthesis to introduce the sulfonyl group into various organic molecules. This compound has also been used as a starting material for the synthesis of other compounds such as sulfonamides and sulfones. In medicinal chemistry, this compound has been studied for its potential as an antitumor agent and as an inhibitor of protein kinases. This compound has also been used in material science as a precursor for the synthesis of sulfonated polymers and as a cross-linking agent for polymeric materials.
Propriétés
Formule moléculaire |
C18H20O3S |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)-1-(4-tert-butylphenyl)ethanone |
InChI |
InChI=1S/C18H20O3S/c1-18(2,3)15-11-9-14(10-12-15)17(19)13-22(20,21)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3 |
Clé InChI |
PFVSMUOUMZNZTJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B285480.png)
![N-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285481.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B285482.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285484.png)
![2-(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide](/img/structure/B285485.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B285486.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285489.png)
![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285490.png)
![2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B285493.png)
![N-(3-ethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285494.png)
![N-(2-ethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285495.png)
![N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285496.png)
![N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285497.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285502.png)
